molecular formula C6H4ClFO2S B3032675 4-Chlorobenzenesulfonyl fluoride CAS No. 349-89-3

4-Chlorobenzenesulfonyl fluoride

Cat. No.: B3032675
CAS No.: 349-89-3
M. Wt: 194.61 g/mol
InChI Key: PCTLRVPDZBVCMP-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonyl fluoride (C₆H₄ClFO₂S, MW = 194.60) is a sulfonyl fluoride derivative featuring a para-chloro-substituted benzene ring and a sulfonyl fluoride (-SO₂F) functional group. It is commercially available with a purity of ≥95% and is utilized in organic synthesis, particularly in coupling reactions and fluorination processes . Its stability under mild conditions and compatibility with transition-metal catalysts make it a versatile reagent. For example, it has been employed in Suzuki–Miyaura cross-coupling reactions, though it exhibits lower reactivity compared to PyFluor (2-fluoropyridine-3-sulfonyl fluoride) under similar conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzenesulfonyl fluoride followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinyl Fluorides: Formed from reduction reactions.

Scientific Research Applications

4-Chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonyl fluoride involves its ability to act as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonylated products. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can target various molecular pathways, depending on the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 4-chlorobenzenesulfonyl fluoride and related sulfonyl halides:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Reactivity Toxicity/Handling
This compound C₆H₄ClFO₂S 194.60 Cl (para), -SO₂F Suzuki coupling (low reactivity) ; fluorination Low toxicity; stable handling
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.07 Cl (para), -SO₂Cl Radical desaturation (63% yield) ; sulfonamide synthesis Moderate toxicity; corrosive
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 F (para), -SO₂Cl Aryne precursor synthesis Requires strong bases
Tosyl chloride (4-methyl) C₇H₇ClO₂S 190.65 CH₃ (para), -SO₂Cl Lower yield in radical reactions Standard sulfonyl chloride handling
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 Cl (meta), F (para), -SO₂Cl Specialized intermediates High toxicity (limited data)

Radical Reactions

4-Chlorobenzenesulfonyl chloride outperforms tosyl chloride and trifluoromethyl chloride in radical desaturation reactions, achieving 63% isolated yield for alkene formation due to its efficient generation of sulfonyl radicals . In contrast, sulfonyl fluorides like this compound are less reactive in such transformations .

Coupling Reactions

For example, this compound failed to react with 2-thiopheneboronic acid under conditions where PyFluor succeeded, highlighting the critical role of the sulfonyl leaving group .

Aryne Generation

4-Chlorobenzenesulfonyl chloride serves as a cost-effective precursor for aryne synthesis. Its low toxicity and compatibility with halomagnesium exchange reactions make it preferable over more hazardous reagents .

Biological Activity

4-Chlorobenzenesulfonyl fluoride (CBSF) is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorine atom on the benzene ring and a sulfonyl fluoride functional group. Its chemical formula is C6H4ClFO2SC_6H_4ClFO_2S . CBSF is primarily synthesized through methods involving the reaction of chlorobenzenes with sulfur tetrafluoride or through electrochemical processes that enhance selectivity and yield .

CBSF acts as a covalent probe in chemical biology, enabling the selective modification of proteins and other biomolecules. The sulfonyl fluoride group can react with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. This property is particularly relevant in the context of enzyme inhibitors .

Case Studies and Research Findings

  • Enzyme Inhibition : CBSF has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). In studies, it was shown to effectively inhibit AChE activity, which is crucial for neurotransmission. The inhibition mechanism involves the formation of a covalent bond between CBSF and the serine residue in the active site of AChE .
  • Therapeutic Potential : Research has indicated that CBSF derivatives may have therapeutic applications in treating conditions such as Alzheimer's disease. The ability to inhibit cholinesterases can enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .
  • Selectivity Studies : A study highlighted the selectivity of CBSF derivatives for different isoforms of cholinesterases. It was found that modifications to the sulfonyl group could enhance selectivity towards specific targets, suggesting avenues for developing more effective therapeutic agents .

Data Table: Biological Activity Overview

Activity Target Effect Reference
Acetylcholinesterase InhibitionAChESignificant inhibition
Lipoprotein Lipase InhibitionLipoprotein lipaseModerate inhibition
Neuroprotective EffectsCholinergic pathwaysEnhanced signaling

Safety and Toxicity

While CBSF shows promising biological activity, it is essential to consider its safety profile. The compound is classified as corrosive and requires careful handling due to its potential toxicity . Studies have also indicated that while it exhibits biological activity, high concentrations may lead to adverse effects.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-chlorobenzenesulfonyl fluoride in laboratory settings?

this compound is a reactive sulfonylating agent requiring stringent safety measures:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .
  • Storage: Store in a cool, dry place away from oxidizing agents and moisture.
  • Waste Disposal: Segregate waste and neutralize with a weak base (e.g., sodium bicarbonate) before disposal to prevent hydrolysis to toxic sulfonic acids .
  • Emergency Procedures: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, flush with saline and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via sulfonation of chlorobenzene followed by fluorination:

Sulfonation: Chlorobenzene reacts with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

Fluorination: The sulfonyl chloride intermediate is treated with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions to replace chloride with fluoride .
Example Reaction:
ClC6H4SO2Cl+KFClC6H4SO2F+KCl\text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{KF} \rightarrow \text{ClC}_6\text{H}_4\text{SO}_2\text{F} + \text{KCl}

Key Considerations: Moisture must be excluded to prevent hydrolysis. Yields depend on reaction temperature (optimized at 40–60°C) and fluorinating agent purity .

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR shows a distinct peak near -60 ppm for the sulfonyl fluoride group. 1H^{1}\text{H} NMR confirms aromatic protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS): ESI-MS typically displays a molecular ion peak at m/z 212 (M+^+) .
  • Infrared (IR) Spectroscopy: Strong S=O stretching vibrations at 1350–1370 cm1^{-1} and S-F absorption near 800 cm1^{-1} .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions?

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions:

  • Mechanism: The fluorine atom acts as a leaving group, enabling substitution to form sulfonamides or sulfonate esters.
  • Example Reaction with Amines:
    ClC6H4SO2F+RNH2ClC6H4SO2NHR+HF\text{ClC}_6\text{H}_4\text{SO}_2\text{F} + \text{RNH}_2 \rightarrow \text{ClC}_6\text{H}_4\text{SO}_2\text{NHR} + \text{HF}

Optimization: Use a base (e.g., triethylamine) to neutralize HF and drive the reaction. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) .

Q. What strategies resolve contradictions in regioselectivity during reactions involving this compound?

Conflicting regiochemical outcomes may arise in multi-step syntheses. For example:

  • Case Study: In a Fischer indole synthesis (), undesired regioisomers formed in a 2.6:1 ratio. Resolution involved:
    • Chromatographic Purification: Silica gel chromatography isolated the desired isomer.
    • Reagent Optimization: Switching to 2,4,6-trichlorotriazine (TCT) improved regioselectivity under acidic conditions .
      Recommendation: Use computational modeling (DFT) to predict transition states and guide reagent selection .

Q. How is this compound applied in medicinal chemistry?

The compound serves as a versatile building block:

  • Protease Inhibitors: Its sulfonyl fluoride group covalently binds serine residues in enzyme active sites, enabling activity-based protein profiling (ABPP) .
  • Antibacterial Agents: Derivatives like sulfonamides inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis.
    Synthetic Example:
    ClC6H4SO2F+H2N-PhClC6H4SO2NH-Ph\text{ClC}_6\text{H}_4\text{SO}_2\text{F} + \text{H}_2\text{N-Ph} \rightarrow \text{ClC}_6\text{H}_4\text{SO}_2\text{NH-Ph}

Biological Testing: IC50_{50} values are determined via enzyme inhibition assays (e.g., fluorescence-based DHPS assays) .

Q. What challenges arise in scaling up reactions involving this compound?

Key scalability issues include:

  • Exothermic Reactions: Fluorination steps require controlled temperature (<60°C) to prevent runaway reactions .
  • Moisture Sensitivity: Large-scale reactions necessitate anhydrous solvents (e.g., dried DCM) and inert atmospheres (N2_2/Ar).
  • Waste Management: Neutralization of HF byproducts requires robust scrubbing systems to avoid corrosion and environmental release .

Properties

IUPAC Name

4-chlorobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLRVPDZBVCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188456
Record name Benzenesulfonyl fluoride, p-chloro-
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Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-89-3
Record name 4-Chlorobenzenesulfonyl fluoride
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Record name 4-Chlorobenzenesulfonyl fluoride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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